phosphane CAS No. 437763-12-7](/img/structure/B14254430.png)
[2-(Methoxymethyl)phenyl](propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)phenylphosphane: is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)phenylphosphane typically involves the reaction of a suitable phosphine precursor with a methoxymethyl-substituted phenyl compound
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Methoxymethyl)phenylphosphane can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: This compound can be reduced under specific conditions to yield various reduced phosphorus species.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Methoxymethyl)phenylphosphane is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: This compound can be used in the development of bioactive molecules, where the phosphane group plays a crucial role in modulating biological activity.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, 2-(Methoxymethyl)phenylphosphane is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create high-value products.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)phenylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxymethyl group can influence the electronic properties of the phosphane, thereby modulating its reactivity and selectivity. Molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
2-(Methoxymethyl)phenylamine: Similar structure but with an amine group instead of a phosphane.
2-(Methoxymethyl)phenylether: Contains an ether linkage instead of a phosphane group.
Uniqueness: The presence of the phosphane group in 2-(Methoxymethyl)phenylphosphane imparts unique reactivity, particularly in its ability to form stable complexes with transition metals. This makes it distinct from similar compounds that lack the phosphane functionality, thereby offering unique advantages in catalysis and organic synthesis.
Properties
CAS No. |
437763-12-7 |
|---|---|
Molecular Formula |
C11H17OP |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
[2-(methoxymethyl)phenyl]-propan-2-ylphosphane |
InChI |
InChI=1S/C11H17OP/c1-9(2)13-11-7-5-4-6-10(11)8-12-3/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
IBPVVMWZOYPDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)PC1=CC=CC=C1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
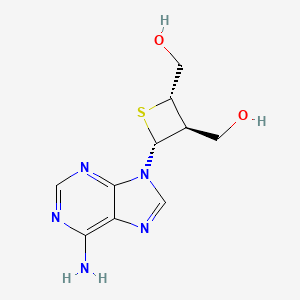
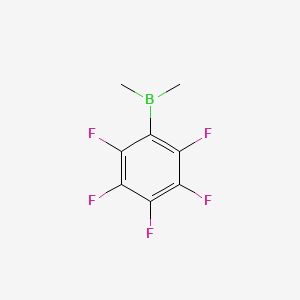
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
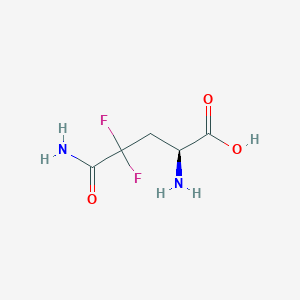
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
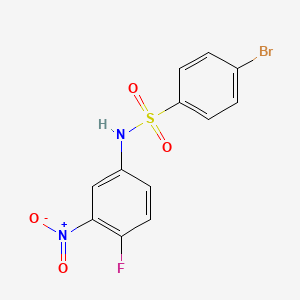
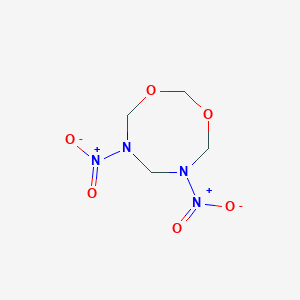
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

